molecular formula C13H11NO2 B8747203 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethanone

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethanone

Cat. No. B8747203
M. Wt: 213.23 g/mol
InChI Key: IGHCECFXVHADNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-2-(pyridin-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C13H11NO2/c15-12-3-1-11(2-4-12)13(16)9-10-5-7-14-8-6-10/h1-8,15H,9H2

InChI Key

IGHCECFXVHADNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 1B, 1-(4-(benzyloxy)phenyl)-2-(pyridin-4-yl)ethanone (5.22 g, 17.21 mmol) and solvent THF (60 mL) were added to 20% Pd(OH)2—C, wet (1.044 g, 7.43 mmol) in a 250 mL stainless steel pressure bottle. The reaction mixture was stirred for 3 hr at 30 psi and ambient temperature. HPLC indicated that both starting material and product were present, so MeOH (10 mL) was added and the reaction was run for an additional 1 h. The reaction mixture was filtered through a nylon membrane and the filtrate was concentrated under reduced pressure to give a pale yellow solid (3.13 g, 85% yield). Much of the yellow color was removed by rinsing with MeOH. After the MeOH rinses, the solid was rinsed with Et2O, then dried in a vacuum oven at 50° C. for 4 hours. This vacuum-dried sample weighed 2.071 g (56.4%). 1H NMR (300 MHz, DMSO-d6) δ 10.38 (br s, 1H), 8.52-8.45 (m, 2H), 7.96-7.89 (m, 2H), 7.29-7.24 (m, 2H), 6.90-6.83 (m, 2H), 4.35 (s, 2H). MS (DCI—NH3) m/z=214 (M+H)+, m/z=231 (M+NH4)+.
[Compound]
Name
Intermediate 1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2—C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
85%

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